(S)-2-(4-Methoxyphenyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis
The significance of pyrrolidine scaffolds in asymmetric synthesis is multifaceted and has been a driving force in the advancement of organocatalysis. nih.govresearchgate.net Chiral pyrrolidines are at the heart of some of the most successful organocatalysts, capable of promoting a wide variety of chemical transformations with high levels of enantioselectivity. nih.gov Their rigid, cyclic structure provides a well-defined stereochemical environment that allows for effective transfer of chirality during a chemical reaction.
The pyrrolidine framework can be readily modified at various positions, allowing for the fine-tuning of steric and electronic properties of the resulting catalysts. This tunability is crucial for optimizing catalyst performance for specific reactions and substrates. nih.gov Furthermore, the nitrogen atom of the pyrrolidine ring can act as a Lewis base or participate in the formation of enamines and iminium ions, which are key intermediates in many organocatalytic cycles. mdpi.com This dual functionality enables a broad range of activation modes for different substrates.
The impact of pyrrolidine-based catalysts is evident in their ability to facilitate the construction of complex molecular architectures from simple precursors in an environmentally friendly manner, often avoiding the use of toxic and expensive metals. nih.govresearchgate.net
Overview of Chiral Pyrrolidine Derivatives
The family of chiral pyrrolidine derivatives used in asymmetric synthesis is extensive and structurally diverse. These derivatives can be broadly categorized based on their substitution patterns and the nature of the functional groups attached to the pyrrolidine ring.
One of the most prominent classes of chiral pyrrolidine derivatives is based on the amino acid L-proline. Proline itself can catalyze asymmetric reactions, and its derivatives, such as prolinamides and prolinols, have been developed to enhance catalytic activity and selectivity. nih.gov For instance, diarylprolinol silyl (B83357) ethers, developed independently by Jørgensen and Hayashi, are highly effective catalysts for a variety of asymmetric transformations. nih.gov
Another important class includes C2-symmetric 2,5-disubstituted pyrrolidines. The symmetrical nature of these compounds often leads to high levels of stereocontrol in catalytic reactions. These derivatives have been successfully employed as chiral ligands in metal-catalyzed reactions and as organocatalysts.
The introduction of an aryl group at the 2-position of the pyrrolidine ring, as seen in (S)-2-(4-Methoxyphenyl)pyrrolidine, creates a chiral 2-arylpyrrolidine. These compounds are valuable building blocks in medicinal chemistry and have the potential to act as chiral ligands and organocatalysts. The aryl group can influence the steric and electronic environment of the catalyst, which can be beneficial for achieving high enantioselectivity in certain reactions. While detailed research findings on the specific catalytic applications of this compound are not extensively documented in publicly available literature, the broader class of 2-arylpyrrolidines has been explored in various asymmetric transformations.
Historical Context of Asymmetric Pyrrolidine Synthesis
The development of asymmetric pyrrolidine synthesis has a rich history that parallels the evolution of asymmetric catalysis itself. In the early stages, the focus was on utilizing the "chiral pool," which involves using readily available, enantiomerically pure natural products as starting materials. Amino acids, such as L-proline and L-hydroxyproline, served as convenient and inexpensive starting points for the synthesis of a variety of chiral pyrrolidine derivatives.
A significant milestone in the history of pyrrolidine-based organocatalysis was the discovery by Hajos, Parrish, Eder, Sauer, and Wiechert in the 1970s that L-proline could catalyze an intramolecular aldol (B89426) reaction with high enantioselectivity. nih.gov However, the full potential of this discovery was not widely recognized until the early 2000s when List, Barbas, and MacMillan published their seminal works on intermolecular asymmetric reactions catalyzed by proline and its derivatives. nih.gov These reports ignited the field of organocatalysis and established chiral pyrrolidines as a central class of catalysts.
Following these breakthroughs, research efforts intensified to design and synthesize novel pyrrolidine-based catalysts with improved reactivity and selectivity. This led to the development of a vast library of derivatives, including the aforementioned diarylprolinol silyl ethers and various prolinamides. The strategies for synthesizing these complex molecules have also evolved, moving from chiral pool-based approaches to more sophisticated methods involving catalytic asymmetric reactions, such as asymmetric C-H functionalization and cycloaddition reactions.
Properties
IUPAC Name |
(2S)-2-(4-methoxyphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBLZPKEGFYHDN-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Asymmetric Synthesis Methodologies for S 2 4 Methoxyphenyl Pyrrolidine and Its Derivatives
Organocatalytic Approaches to Chiral Pyrrolidines
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations enantioselectively. In the context of synthesizing chiral pyrrolidines, these catalysts operate through various activation modes, most notably through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. These transient species effectively control the stereochemical outcome of the reaction, leading to the desired enantiomer of the pyrrolidine (B122466) product.
Michael Addition Reactions
The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation and a widely employed strategy for the synthesis of chiral pyrrolidine precursors. In this approach, a nucleophile adds to an α,β-unsaturated carbonyl compound in a 1,4-manner. Organocatalysts play a crucial role in activating the nucleophile (commonly an aldehyde or ketone) via enamine formation and guiding its stereoselective addition to a suitable Michael acceptor, such as a nitroalkene. Subsequent cyclization of the Michael adduct then furnishes the desired pyrrolidine ring.
Pyrrolidine-Based Bifunctional Organocatalysts
Pyrrolidine-based bifunctional organocatalysts have proven to be highly effective in asymmetric Michael additions. These catalysts typically possess a pyrrolidine moiety for enamine activation and a second functional group, such as a thiourea (B124793), squaramide, or another hydrogen-bond donor, which activates the electrophile and helps to organize the transition state. nih.gov This dual activation strategy enhances both reactivity and stereoselectivity.
Novel bifunctional pyrrolidine-based organocatalysts have been synthesized from readily available chiral precursors like (R)-glyceraldehyde. nih.govbeilstein-journals.org These catalysts have demonstrated high efficiency in the Michael addition of carbonyl compounds to nitroolefins, leading to products with high diastereoselectivity and enantioselectivity. nih.govbeilstein-journals.org The design of these catalysts often incorporates bulky substituents to create a sterically demanding environment around the catalytic site, which is crucial for achieving high levels of asymmetric induction. beilstein-journals.org
Table 1: Representative Pyrrolidine-Based Bifunctional Organocatalysts in Asymmetric Michael Additions (Data for the specific synthesis of (S)-2-(4-Methoxyphenyl)pyrrolidine is not available in the searched literature. The following table represents general findings for the synthesis of chiral pyrrolidine derivatives.)
| Catalyst Type | Michael Donor | Michael Acceptor | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| Cinchonidine-derived squaramide | N-Tosyl aminomethyl enone | trans-α-Cyano-α,β-unsaturated ketone | High | High nih.gov |
| Pyrrolidine-thiourea | Ketones | Nitroolefins | Good to excellent | Good to excellent |
| Pyrrolidine-squaramide | Aldehydes | Nitroolefins | Good to excellent | Good to excellent |
Proline-Derived Organocatalysts and Analogues
L-proline and its derivatives are among the most widely used and studied organocatalysts for asymmetric transformations. nih.govacs.org In the context of Michael additions for pyrrolidine synthesis, proline catalyzes the reaction through the formation of a nucleophilic enamine intermediate from a donor molecule (e.g., an aldehyde or ketone). nih.gov The carboxylic acid group of proline can act as a Brønsted acid to activate the electrophile, facilitating the conjugate addition.
The stereochemical outcome of proline-catalyzed Michael additions is highly dependent on the reaction conditions and the specific proline derivative used. For instance, modifications to the pyrrolidine ring or the carboxylic acid group can significantly influence the catalyst's solubility, stability, and catalytic activity, as well as the stereoselectivity of the reaction. nih.gov Prolinamide derivatives, where the carboxylic acid is converted to an amide, have also been extensively explored as bifunctional organocatalysts. nih.gov
Table 2: Proline-Derived Organocatalysts in Asymmetric Michael Additions (Specific data for the synthesis of this compound is not available in the provided search results. This table reflects general outcomes for similar reactions.)
| Catalyst | Michael Donor | Michael Acceptor | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| L-Proline | Aldehydes | Nitroalkenes | Moderate to good | Moderate to good |
| Diarylprolinol silyl (B83357) ethers | Aldehydes | Nitroalkenes | Good to excellent | High to excellent beilstein-journals.org |
| Prolinamides | Ketones | Nitroolefins | Good to excellent | High to excellent nih.gov |
Mechanistic Considerations for Enantioselective Michael Additions (e.g., Enamine Transition States)
The stereoselectivity in organocatalytic Michael additions is rationalized by the formation of specific transition state assemblies. The reaction of a chiral secondary amine catalyst, such as proline or a pyrrolidine derivative, with a carbonyl donor generates a chiral enamine intermediate. This enamine then attacks the Michael acceptor. nih.gov
The generally accepted mechanism involves the formation of a six-membered cyclic transition state, often referred to as a Zimmerman-Traxler-like transition state. In this model, the enamine, the Michael acceptor, and a proton source (often from the catalyst itself, like the carboxylic acid of proline, or a co-catalyst) are organized in a highly ordered arrangement. The stereochemical information is transferred from the chiral catalyst to the product by controlling the facial selectivity of the enamine's attack on the electrophile. The substituents on the catalyst, the enamine, and the Michael acceptor all play a crucial role in dictating the most stable transition state, thereby determining the stereochemistry of the resulting Michael adduct.
Aldol (B89426) Condensation Processes
The aldol condensation is another fundamental carbon-carbon bond-forming reaction that can be harnessed for the synthesis of chiral pyrrolidine precursors. nih.gov Organocatalytic asymmetric aldol reactions, typically catalyzed by proline and its derivatives, involve the reaction of an enolizable carbonyl compound (the aldol donor) with another carbonyl compound (the aldol acceptor). nih.govmdpi.com
The resulting β-hydroxy carbonyl adduct can then undergo further transformations, including cyclization and reduction, to yield the desired pyrrolidine structure. The stereochemistry of the newly formed stereocenters in the aldol adduct is controlled by the chiral organocatalyst. While direct application to the synthesis of this compound is not explicitly detailed in the provided search results, the general methodology is well-established for creating chiral building blocks that could lead to such structures. nih.gov
Mannich Reactions
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound containing an acidic α-proton. wikipedia.org This reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are valuable precursors to a wide range of nitrogen-containing heterocycles, including pyrrolidines.
Organocatalytic asymmetric Mannich reactions have been extensively developed, with proline and its derivatives being particularly effective catalysts. wikipedia.org The catalyst activates the carbonyl donor through enamine formation, which then attacks an in situ-formed imine (from the reaction of the aldehyde and the amine). The stereoselectivity of the reaction is controlled by the chiral catalyst, which directs the facial attack of the enamine on the imine. Similar to the other methods, subsequent chemical transformations of the Mannich product can lead to the formation of the pyrrolidine ring. While specific examples for the synthesis of this compound were not found, the general applicability of this method for constructing chiral pyrrolidines is well-documented. wikipedia.orgacs.org
Morita-Baylis-Hillman Reactions
The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an aldehyde or imine and an activated alkene, typically catalyzed by a nucleophilic tertiary amine or phosphine (B1218219). synarchive.comnih.gov This reaction is highly atom-economical and produces multifunctional products. nih.gov The aza-Morita-Baylis-Hillman (aza-MBH) reaction, which employs imines instead of aldehydes, provides a direct route to functionalized allylic amines, which can be precursors to pyrrolidine rings. nih.gov
The reaction proceeds through the nucleophilic addition of the catalyst (e.g., DABCO or a phosphine) to the activated alkene, forming a zwitterionic intermediate. This intermediate then adds to the electrophilic imine. Subsequent proton transfer and elimination of the catalyst yield the aza-MBH adduct. The development of asymmetric variants of this reaction, using chiral catalysts, allows for the enantioselective synthesis of products that can be further elaborated to form chiral pyrrolidines. While the MBH reaction is known to be slow, particularly with acrylates, the use of different catalysts and reaction conditions can influence the reaction rate and yield. beilstein-journals.org For instance, quinuclidine has been shown to be a more effective catalyst than DABCO in certain cases. beilstein-journals.org
| Catalyst System | Electrophile | Nucleophile | Yield | Notes |
| DABCO | Aromatic Aldehydes | Acrylates | Variable | Reaction can be slow. |
| Quinuclidine/Methanol | Aromatic Aldehydes | Acrylates | Up to 99% | Faster reaction times compared to DABCO. beilstein-journals.org |
| Triphenylphosphine/p-Nitrophenol | Aromatic Aldehydes | Methyl Vinyl Ketone | Good to High | Co-catalyst system enhances reaction efficiency. researchgate.net |
This table provides a general overview of catalyst systems used in Morita-Baylis-Hillman reactions. Specific yields and conditions depend on the substrates employed.
Henry Condensation Reactions
The Henry (or nitroaldol) reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the synthesis of β-nitro alcohols, which are versatile intermediates that can be converted into various other functional groups, including amines. wikipedia.orgmdpi.com The reduction of the nitro group and subsequent cyclization can lead to the formation of substituted pyrrolidines.
The reaction mechanism involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org Asymmetric versions of the Henry reaction have been developed using chiral catalysts, often metal complexes, to control the stereochemistry of the newly formed stereocenter. mdpi.comuc.pt The choice of catalyst and reaction conditions can significantly influence the enantioselectivity and diastereoselectivity of the reaction.
| Catalyst | Aldehyde | Nitroalkane | Enantiomeric Excess (ee) | Yield |
| (S)-Cu1/NaOAc | Aromatic Aldehydes | Nitromethane (B149229) | Up to 77% | Up to 98% mdpi.com |
| Chiral Diamine-Cu(OAc)₂ | Various | Nitromethane | High | Good |
| Cinchona Alkaloids | α-Ketoesters | Nitromethane | High | High |
This table illustrates the utility of various chiral copper complexes and organocatalysts in achieving enantioselective Henry reactions.
Asymmetric [3+2] Cycloaddition Reactions
Asymmetric [3+2] cycloaddition reactions are a powerful and atom-economical method for the construction of five-membered rings, including pyrrolidines. msu.edu This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). In the context of pyrrolidine synthesis, the 1,3-dipole is typically an azomethine ylide, which reacts with an alkene dipolarophile. msu.edumdpi.com
The generation of azomethine ylides can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines, or the condensation of α-amino acids or their esters with aldehydes or ketones. msu.edu The use of chiral catalysts, such as metal complexes with chiral ligands, allows for the enantioselective synthesis of highly substituted pyrrolidines. nih.govresearchgate.net These reactions often proceed with high levels of stereocontrol, providing access to complex pyrrolidine structures with multiple stereocenters.
Metal-Catalyzed Asymmetric Synthesis of Pyrrolidines
Metal-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the efficient and selective formation of complex molecules. Palladium catalysis, in particular, has been extensively utilized for the asymmetric synthesis of pyrrolidines.
Palladium-Catalyzed Reactions
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyrrolidine synthesis, intramolecular AAA reactions of suitable nitrogen-containing substrates can provide a direct route to chiral pyrrolidine derivatives. This reaction typically involves the formation of a π-allylpalladium intermediate from an allylic substrate. A nucleophile then attacks this intermediate, leading to the formation of the product. The use of chiral ligands on the palladium catalyst allows for the control of the stereochemistry of the newly formed stereocenter.
This methodology has been successfully applied to the synthesis of various pyrrolidine-containing natural products and pharmaceutical targets. nih.govnih.gov The choice of ligand, solvent, and other reaction parameters is crucial for achieving high yields and enantioselectivities.
| Ligand Type | Nucleophile | Allylic Substrate | Enantiomeric Excess (ee) |
| Chiral Phosphinooxazolines (PHOX) | Stabilized carbanions | Allylic acetates/carbonates | High |
| Trost Ligands | Various | Allylic acetates/carbonates | High |
| Diamidophosphite Ligands | α-Sulfonyl carbanions | Allyl fluorides | High |
This table highlights some common ligand types used in palladium-catalyzed asymmetric allylic alkylation for the synthesis of chiral compounds.
Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a highly efficient method for the synthesis of enantiomerically enriched 4-methylene-substituted pyrrolidines. nih.govnih.gov TMM is a reactive three-carbon synthon that, in the presence of a palladium catalyst, can undergo cycloaddition with various dipolarophiles, including imines.
The reaction is initiated by the oxidative addition of a TMM precursor, such as 2-(trimethylsilylmethyl)allyl acetate, to a palladium(0) complex, generating a Pd-TMM intermediate. This intermediate then reacts with an imine in a [3+2] fashion to afford the pyrrolidine product after reductive elimination. The enantioselectivity of the reaction is controlled by the use of chiral ligands, with phosphoramidite (B1245037) ligands having been shown to be particularly effective. nih.govnih.gov This methodology allows for the synthesis of a wide range of substituted pyrrolidines with excellent yields and selectivities. nih.govacs.orgacs.orgorganic-chemistry.org
| Ligand | Imine Substrate | TMM Precursor | Yield | Enantiomeric Excess (ee) |
| Phosphoramidite L10 | N-Boc and N-Aryl Imines | 2-(Trimethylsilylmethyl)allyl acetate | Excellent | Excellent nih.gov |
| Bis-2-naphthyl phosphoramidite | N-Boc Imines | 2-(Trimethylsilylmethyl)allyl acetate | High | High nih.gov |
| Diamidophosphite L2/L3 | Ketimines | 1-Cyano-2-((trimethylsilyl)methyl)allyl acetate | Good | High acs.org |
This table summarizes key findings in the palladium-catalyzed asymmetric [3+2] cycloaddition of TMM with imines for pyrrolidine synthesis.
Intramolecular C-H Amination
Intramolecular C-H amination has emerged as a powerful strategy for the synthesis of saturated N-heterocycles, including pyrrolidines. This approach involves the direct formation of a C-N bond through the activation of a typically inert C-H bond, offering an atom-economical route to the desired products.
Recent advancements have demonstrated the utility of palladium catalysis for the enantioselective α-C–H arylation of a wide range of amines, including pyrrolidine derivatives. The use of chiral phosphoric acids as anionic ligands has proven effective for the enantioselective coupling of methylene C–H bonds with aryl boronic acids. This method provides exclusive regioselectivity and high enantioselectivities. For instance, the arylation of N-Boc-pyrrolidine with 4-methoxyphenylboronic acid, catalyzed by a palladium complex with a chiral phosphoric acid ligand, can afford the desired this compound derivative in good yield and high enantiomeric ratio nih.gov. The thioamide directing group employed in this methodology can be efficiently removed in a two-step reduction and debenzylation/protection sequence nih.gov.
Furthermore, biocatalytic approaches using engineered cytochrome P450 enzymes have been developed for enantioselective intramolecular C-H amination. These enzymatic systems can provide access to chiral 2-arylpyrrolidines with excellent enantioselectivities (≥95% ee) acs.org. Transaminase-triggered cyclizations of ω-chloroketones also offer a biocatalytic route to these compounds with analytical yields of up to 90% and enantiomeric excesses greater than 99.5% for either enantiomer, depending on the choice of transaminase acs.org.
Table 1: Intramolecular C-H Amination for the Synthesis of 2-Arylpyrrolidine Derivatives
| Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Pd(II)/Chiral Phosphoric Acid | N-Thiobenzoyl-pyrrolidine and 4-methoxyphenylboronic acid | (S)-tert-butyl 2-(4-methoxyphenyl)pyrrolidine-1-carboxylate | 58 | 98:2 er | nih.gov |
| Transaminase | 4-chloro-1-(4-methoxyphenyl)butan-1-one | This compound | up to 90 | >99.5% ee | acs.org |
| Engineered Cytochrome P450 | Corresponding azide precursor | Chiral 2-arylpyrrolidine | - | ≥95% ee | acs.org |
Silver-Catalyzed Domino Reactions (e.g., Michael/Mannich)
Domino reactions, also known as cascade or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity from simple starting materials. Silver catalysts have been effectively employed in such transformations for the synthesis of highly functionalized pyrrolidines.
A notable example is the one-pot asymmetric nitro-Mannich/hydroamination cascade reaction. While this particular reported cascade for the synthesis of trisubstituted pyrrolidine derivatives utilizes a bifunctional organocatalyst for the initial nitro-Mannich reaction, the subsequent hydroamination of the allene intermediate is successfully catalyzed by a combination of a gold(I) complex and a silver salt, such as AgSbF₆ nih.gov. This cascade approach affords the pyrrolidine products in good yields with excellent diastereo- and enantioselectivities nih.gov. The reaction tolerates a range of substituents on the N-Cbz imine, including electron-poor halogen-substituted aromatic rings, providing the corresponding enantioenriched pyrrolidines in moderate to good yields (36–58%) nih.gov.
Although this example showcases a gold/silver co-catalyzed system, it highlights the potential of silver salts to facilitate key steps in domino sequences leading to pyrrolidine scaffolds. The development of purely silver-catalyzed asymmetric domino Michael/Mannich reactions for the synthesis of 2-arylpyrrolidines remains an active area of research.
Table 2: Silver-Assisted Domino Reaction for Pyrrolidine Synthesis
| Catalytic System | Substrates | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Organocatalyst (nitro-Mannich) / Au(PPh₃)Cl/AgSbF₆ (hydroamination) | N-Cbz imines and nitroallene | Trisubstituted pyrrolidine | 32–67 | 81:19 | 85–96% | nih.gov |
Magnesium-Catalyzed Asymmetric Cyclization and Desymmetrization
Magnesium-catalyzed asymmetric reactions have emerged as a valuable tool in organic synthesis, offering a more sustainable and cost-effective alternative to many transition-metal-catalyzed processes. One powerful strategy for the asymmetric synthesis of chiral pyrrolidines is the desymmetrization of meso-substrates.
An efficient protocol for the asymmetric synthesis of chiral pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position has been developed through the desymmetrization of oxetanes researchgate.netnih.gov. While the reported catalytic system for this specific transformation utilizes a chiral phosphoric acid, the use of magnesium catalysts in related asymmetric desymmetrization reactions is well-documented acs.org. The general principle involves the enantioselective ring-opening of a meso-oxetane with a nitrogen nucleophile, followed by intramolecular cyclization to furnish the chiral pyrrolidine. The stereochemistry of the final product is controlled by the chiral catalyst.
For instance, a chiral magnesium catalyst could coordinate to the oxetane, activating it towards nucleophilic attack by one of its enantiotopic lone pairs. Subsequent intramolecular cyclization would then lead to the formation of the enantioenriched pyrrolidine. The efficiency and enantioselectivity of such a process would be highly dependent on the nature of the chiral ligand coordinated to the magnesium center.
Table 3: Asymmetric Desymmetrization for Pyrrolidine Synthesis
| Catalyst Type | Substrate Type | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid (Illustrative of Desymmetrization Approach) | 3,3-Disubstituted oxetane and tert-butylsulfinamide | Chiral pyrrolidine with a C3-quaternary center | - | up to 99% | researchgate.netnih.gov |
Copper-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides
The copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most powerful and widely used methods for the stereocontrolled synthesis of highly substituted pyrrolidines researchgate.netnih.govnih.govacs.org. This reaction allows for the construction of the pyrrolidine ring with the simultaneous formation of up to four new stereogenic centers with high levels of regio-, diastereo-, and enantioselectivity acs.org.
In a typical reaction, an imine derived from an α-amino acid ester (e.g., methyl glycinate) is deprotonated in the presence of a chiral copper(I) catalyst and a base to generate a chiral metal-ligated azomethine ylide. This intermediate then reacts with a dipolarophile, such as an α,β-unsaturated compound, to afford the corresponding pyrrolidine cycloadduct. The choice of the chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral ligands, including those based on ferrocene (Fesulphos) and bis(oxazoline) scaffolds, have been successfully employed.
This methodology has been applied to a broad range of substrates, including reactions with less reactive dipolarophiles like fluorinated styrenes, to produce novel fluorinated pyrrolidines in high yields (up to 96%) and with excellent stereoselectivities (up to >20:1 dr and 97% ee) nih.govnih.gov.
Table 4: Copper-Catalyzed 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
| Catalyst System | Azomethine Ylide Precursor | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|---|
| Cu(I)/Fesulphos | Methyl N-benzylideneglycinate | Dimethyl fumarate | endo-Pyrrolidine | 89 | 90:10 | 99% (endo) | acs.org |
| Cu(I)/Chiral Ligand | Glycine imine ester | 1,1-Difluoro-styrene | 3,3-Difluoro-pyrrolidine | up to 96 | >20:1 | up to 97% | nih.govnih.gov |
| Cu(I)/Taniaphos | Methyl N-benzylideneglycinate | Aryl vinyl sulfone | 3-Sulfonyl-pyrrolidine | Good | Nearly complete exo | 65-85% | researchgate.net |
| Cu(I)/ClickFerrophos | Methyl N-benzylideneglycinate | Vinyl sulfone | exo-2,4,5-Trisubstituted pyrrolidine | Good | High | 99% | researchgate.net |
Gold(I)-Catalyzed Intramolecular Cycloaddition and Atroposelective Synthesis
Gold(I) catalysis has emerged as a powerful tool for the activation of alkynes, allenes, and alkenes towards nucleophilic attack, enabling a wide range of complex transformations, including intramolecular cycloadditions. The linear coordination geometry of gold(I) complexes presents a challenge for enantioselective catalysis, but significant progress has been made through the design of sophisticated chiral ligands.
In the context of pyrrolidine synthesis, gold(I) catalysts can promote the intramolecular [4+2] cycloaddition of allene-dienes to afford enantioenriched pyrrolidine products. The use of chiral ortho-arylphosphoramiditegold(I) complexes as catalysts has been shown to be effective for this transformation, yielding pyrrolidine derivatives with excellent enantioselectivities (up to 99% ee) nih.gov.
Furthermore, gold(I) catalysis has been successfully applied to the atroposelective synthesis of biaryl scaffolds, a strategy that can be extended to the synthesis of axially chiral aryl-heterocycles. For instance, the atroposelective cyclization of diarylacetylenes catalyzed by chiral gold(I) complexes has been used to synthesize 2-arylindoles nih.govchemrxiv.orgacs.org. This approach could potentially be adapted for the synthesis of atropisomeric 2-arylpyrrolidines, where the rotation around the C-N or C-C bond is restricted.
Table 5: Gold(I)-Catalyzed Cycloaddition and Atroposelective Synthesis
| Catalyst | Substrate Type | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| ortho-Arylphosphoramidite-Au(I) | Allene-diene | Intramolecular [4+2] Cycloaddition | Pyrrolidine derivative | - | up to 99% | nih.gov |
| Chiral JohnPhos-type-Au(I) | Diarylacetylene | Atroposelective Cyclization | 2-Arylindole | up to 99 | up to 99% | nih.govchemrxiv.orgacs.org |
Cobalt/Nickel-Catalyzed Regio- and Enantioselective Hydroalkylation
Cobalt and nickel catalysis have provided powerful and complementary methods for the regio- and enantioselective hydroalkylation of alkenes, offering a direct approach to the construction of C(sp³)–C(sp³) bonds. A notable application of this strategy is the divergent synthesis of chiral C2- and C3-alkylated pyrrolidines from readily available 3-pyrrolines chemrxiv.org.
This method utilizes the desymmetrization of 3-pyrrolines, where the choice of the metal catalyst dictates the regioselectivity of the alkylation. Cobalt catalysis, in conjunction with a bisoxazoline (BOX) ligand, selectively delivers C3-alkylated pyrrolidines with high enantioselectivity (up to 97% ee) chemrxiv.org. In contrast, a nickel-based catalytic system promotes a tandem alkene isomerization and hydroalkylation pathway to afford the C2-alkylated isomers chemrxiv.org. These reactions proceed under mild conditions and tolerate a wide variety of alkyl iodides and N-acyl pyrrolines chemrxiv.org.
Mechanistic studies suggest a radical-mediated pathway involving metal hydride species and alkyl radical intermediates chemrxiv.org. This divergent approach highlights the tunability of first-row transition metal catalysts in achieving high levels of regio- and stereocontrol in the synthesis of valuable pyrrolidine scaffolds.
Table 6: Cobalt/Nickel-Catalyzed Regio- and Enantioselective Hydroalkylation of 3-Pyrrolines
| Catalyst System | Substrate | Alkylating Agent | Product | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| CoBr₂ / (S)-Ph-BOX | N-Acyl-3-pyrroline | Various alkyl iodides | C3-Alkylated pyrrolidine | Good | up to 97% | chemrxiv.org |
| Ni(glyme)Cl₂ / (S)-iPr-BOX | N-Acyl-3-pyrroline | Various alkyl iodides | C2-Alkylated pyrrolidine | Good | High | chemrxiv.org |
Rhodium-Catalyzed Arylation
Rhodium-catalyzed arylation reactions represent a powerful tool for the formation of C-C bonds, particularly for the introduction of aryl groups onto various scaffolds. While direct rhodium-catalyzed asymmetric arylation of the α-C-H bond of pyrrolidine is an area of ongoing research, closely related palladium-catalyzed methods have been well-established and provide a benchmark for this transformation.
The enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved through a one-pot procedure involving enantioselective deprotonation with s-BuLi/(-)-sparteine, transmetalation with zinc chloride, and subsequent Negishi coupling with an aryl halide organic-chemistry.orgnih.gov. This methodology allows for the synthesis of a diverse array of 2-aryl-N-Boc-pyrrolidines with consistently high enantiomeric ratios (typically 96:4 er) organic-chemistry.orgnih.gov. The use of a catalyst generated from Pd(OAc)₂ and PtBu₃-HBF₄ has proven effective for this coupling organic-chemistry.orgnih.gov.
While this example utilizes palladium, rhodium catalysts are also highly effective in asymmetric arylation reactions. For instance, rhodium nanoparticles have been used for the asymmetric arylation of aldimines acs.org. The development of a direct and highly enantioselective rhodium-catalyzed C-H arylation of pyrrolidines would represent a significant advancement in the field.
Table 7: Palladium-Catalyzed Enantioselective α-Arylation of N-Boc-Pyrrolidine
| Catalyst System | Substrates | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| s-BuLi/(-)-sparteine, ZnCl₂, Pd(OAc)₂/PtBu₃-HBF₄ | N-Boc-pyrrolidine, various aryl halides | 2-Aryl-N-Boc-pyrrolidine | Good | 96:4 | organic-chemistry.orgnih.gov |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. In the context of pyrrolidine synthesis, various auxiliaries have been employed to achieve high levels of enantioselectivity.
Sulfinamide-Based Chiral Auxiliaries
Enantiopure sulfinamides, such as tert-butanesulfinamide, have emerged as highly effective chiral auxiliaries in the asymmetric synthesis of amines and their derivatives, including pyrrolidines. nih.gov The sulfinyl group serves as a potent chiral directing group, activating attached imines towards nucleophilic addition and affording products with high diastereoselectivity. The subsequent removal of the sulfinyl group under mild acidic conditions provides the desired chiral amine.
One common strategy involves the condensation of a chiral sulfinamide with a suitable ketone or aldehyde to form a sulfinylimine. This intermediate then undergoes a diastereoselective reaction, such as the addition of a Grignard reagent, to establish the desired stereocenter. For the synthesis of 2-substituted pyrrolidines, a Lewis basic functional group within the sulfinylimine can promote open transition states, leading to the desired product. harvard.edu The robust nature of this chemistry has been utilized in the synthesis of various chiral heterocycles. For instance, the synthesis of trans-2,5-disubstituted pyrrolidines in enantiopure form has been accomplished using an iodocyclization strategy starting from a sulfinimine-derived ester. nih.gov
| Auxiliary | Reactant | Key Transformation | Product | Diastereoselectivity |
| (R)-tert-Butanesulfinamide | γ-Chloro ketone | Cyclization | 2-Substituted Pyrrolidine | High |
| Chiral Sulfinimine | Homoallylic sulfonamide | Iodocyclization | trans-2,5-disubstituted pyrrolidine | High |
Asymmetric Deprotonation with Chiral Ligands (e.g., (-)-Sparteine)
A highly effective method for the enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines involves the asymmetric deprotonation of N-Boc-pyrrolidine mediated by a chiral ligand. acs.orgnih.gov The combination of sec-butyllithium (s-BuLi) and the chiral diamine (-)-sparteine has proven to be particularly successful. acs.orgnih.gov This reagent combination facilitates the enantioselective deprotonation of N-Boc-pyrrolidine, generating a configurationally stable lithiated intermediate at low temperatures. nih.gov This enantioenriched organolithium species can then react with various electrophiles to yield enantioenriched 2-substituted pyrrolidines with good selectivity. nih.gov
The reaction conditions, particularly the solvent, have a significant impact on the enantiomeric excess (ee) of the product. For instance, the synthesis of (S)-2-aryl-Boc-pyrrolidines from the corresponding (arylmethyl)(3-chloropropyl)-Boc-amines using s-BuLi/(-)-sparteine affords high yields and enantiomeric excesses (84-96% ee) in toluene. acs.org The mechanism is understood to involve an asymmetric deprotonation to form an enantioenriched organolithium intermediate which undergoes cyclization at a rate faster than racemization. acs.org The utility of this methodology has been demonstrated in the synthesis of various (S)-2-aryl- and (S)-2-heteroaryl-Boc-pyrrolidines. acs.org Due to the limited availability of the natural enantiomer of sparteine, efforts have been made to develop synthetic surrogates that can provide access to the opposite enantiomer of the product. acs.orgnih.gov
| Substrate | Reagents | Solvent | Product | Yield (%) | ee (%) |
| N-Boc-N-(benzyl)(3-chloropropyl)amine | s-BuLi, (-)-Sparteine | Toluene | (S)-2-Phenyl-Boc-pyrrolidine | 75 | 96 |
| N-Boc-N-(p-chlorobenzyl)(3-chloropropyl)amine | s-BuLi, (-)-Sparteine | Toluene | (S)-2-(4-Chlorophenyl)-Boc-pyrrolidine | 65 | 95 |
| N-Boc-N-(p-methoxybenzyl)(3-chloropropyl)amine | s-BuLi, (-)-Sparteine | Toluene | (S)-2-(4-Methoxyphenyl)-Boc-pyrrolidine | 42 | Racemic |
Data for the p-methoxyphenyl derivative shows a racemic product under the specified conditions, highlighting the substrate-dependent nature of the stereoselectivity. acs.org
Dynamic Resolution Strategies in Pyrrolidine Synthesis
Dynamic resolution strategies are powerful methods for the asymmetric synthesis of 2-substituted pyrrolidines, theoretically allowing for a 100% yield of a single enantiomer from a racemic starting material. acs.orgwhiterose.ac.uk These strategies involve the in-situ racemization of the starting material, allowing the less reactive enantiomer to be converted into the more reactive one, which is then selectively transformed into the desired product.
One such approach is Dynamic Kinetic Resolution (DKR) , which has been successfully applied to the synthesis of highly functionalized pyrrolidines. pkusz.edu.cn For example, an organocatalytic cascade reaction combining a reversible aza-Henry reaction with a DKR-driven aza-Michael cyclization has been used to synthesize polysubstituted pyrrolidines in good yields and with excellent diastereoselectivity and high enantioselectivity (>90% ee). pkusz.edu.cn
Another strategy involves the Dynamic Thermodynamic Resolution of 2-lithiopyrrolidines. acs.org In this method, a racemic 2-lithiopyrrolidine is treated with a chiral ligand, leading to the formation of two diastereomeric complexes that are in equilibrium. If one diastereomer is thermodynamically more stable, it will predominate. Subsequent reaction with an electrophile then affords the enantiomerically enriched 2-substituted pyrrolidine. acs.org The choice of chiral ligand is crucial, as it determines which enantiomer of the product is formed. acs.org
| Strategy | Key Feature | Example Application | Stereochemical Outcome |
| Dynamic Kinetic Resolution (DKR) | In-situ racemization of starting material coupled with a kinetic resolution. | Organocatalytic cascade for polysubstituted pyrrolidines. | High ee (>90%) and excellent dr. |
| Dynamic Thermodynamic Resolution | Equilibration of diastereomeric organolithium-chiral ligand complexes. | Electrophilic substitution of racemic 2-lithiopyrrolidines. | Enantiomerically enriched product, choice of enantiomer depends on ligand. |
Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes for the construction of chiral pyrrolidines is a rapidly developing field, with significant advances in enzymatic C-H amination and the directed evolution of enzymes.
Enzymatic C(sp3)–H Amination for Chiral Pyrrolidine Construction
A novel and powerful biocatalytic approach for the synthesis of chiral pyrrolidines involves the intramolecular C(sp3)–H amination of organic azides. acs.orgcaltech.edunih.gov This method utilizes an engineered enzyme to catalyze the insertion of an alkyl nitrene into a C-H bond, directly forming the pyrrolidine ring with high enantioselectivity. acs.orgcaltech.edunih.gov
Researchers have successfully engineered a cytochrome P411 enzyme, a P450 enzyme with a serine as the heme-ligating residue, for this purpose. acs.orgcaltech.edunih.gov Through directed evolution, a variant named P411-PYS-5149 was developed that can catalyze the intramolecular C(sp3)–H amination of alkyl azides to produce pyrrolidine derivatives with good enantioselectivity and catalytic efficiency. acs.orgcaltech.edunih.gov This represents the first example of an enzymatic intramolecular alkyl nitrene C(sp3)–H insertion reaction. nih.gov This biocatalytic platform provides a direct route to chiral N-heterocycles from simple azide precursors. nih.gov
| Enzyme | Substrate | Reaction Type | Product | Selectivity |
| P411-PYS-5149 (Engineered Cytochrome P411) | Alkyl Azide | Intramolecular C(sp3)–H Amination | Chiral Pyrrolidine | Good Enantioselectivity |
Directed Evolution of Enzymes for Pyrrolidine Synthesis
Directed evolution has become an indispensable tool in biocatalysis, allowing for the tailoring of enzymes with desired properties such as enhanced activity, stability, and stereoselectivity. mpg.de This process mimics natural evolution in the laboratory, involving iterative rounds of gene mutagenesis and screening or selection to identify improved enzyme variants. mpg.de
In the context of pyrrolidine synthesis, directed evolution has been instrumental in developing the aforementioned cytochrome P411 variant, P411-PYS-5149, for C-H amination. acs.orgcaltech.edunih.gov The process starts with a wild-type enzyme that may have low or no desired activity. The gene encoding this enzyme is then subjected to random mutagenesis to create a library of mutant genes. mpg.de These mutants are expressed, and the resulting enzymes are screened for the desired catalytic activity. The best-performing variants are then used as templates for the next round of evolution. This iterative process can lead to enzymes with dramatically improved performance for a specific chemical transformation. The ability to control catalytic parameters like stereoselectivity through directed evolution is a key advantage for the synthesis of enantiomerically pure compounds like this compound. mpg.de
| Parameter | Improvement through Directed Evolution |
| Stereoselectivity | Enhancement and even reversal of enantioselectivity. |
| Regioselectivity | Altering the site of chemical modification in a substrate. |
| Substrate Scope | Broadening the range of accepted substrates. |
| Activity | Increasing the catalytic turnover rate. |
Photochemical Synthesis of Pyrrolidine Analogues
Photochemical methods offer unique pathways for the synthesis of complex molecular structures by utilizing light energy to activate specific functional groups. These reactions can often be performed under mild conditions and can lead to the formation of strained or otherwise difficult-to-access ring systems. In the context of pyrrolidine synthesis, photochemical strategies provide innovative routes to various analogues.
A notable photochemical approach for synthesizing pyrrolidine precursors involves the light-mediated intramolecular reductive cyclization of a triplet alkylnitrene. Research has demonstrated the synthesis of 2-(4-methoxyphenyl)-1-pyrroline, a close analogue of the target compound, through this method. nih.gov The process begins with the irradiation of a precursor molecule, p-methoxyazidobutyrophenone, in a solvent like methanol. nih.gov
The key to this reaction is the formation of a triplet alkylnitrene intermediate. This is achieved through intramolecular energy transfer from the triplet ketone, which is generated upon irradiation of the starting material. nih.gov In the absence of a trapping agent, the reaction yields the desired 2-(4-methoxyphenyl)-1-pyrroline along with several other photoproducts. nih.gov
However, the selectivity of the reaction can be significantly enhanced by introducing a hydrogen atom donor. The use of tris(trimethylsilyl)silane (TTMSS) has been shown to selectively produce the pyrroline. nih.gov Spectroscopic analysis and DFT calculations confirm that the triplet alkylnitrene can abstract a hydrogen atom from TTMSS, but not from methanol, which accounts for the observed selectivity. nih.gov This light-mediated cyclization represents a sophisticated method for constructing the pyrroline ring system, which can be subsequently reduced to the corresponding pyrrolidine.
| Precursor | Reagents/Conditions | Key Intermediate | Product | Selectivity |
| p-Methoxyazidobutyrophenone | Irradiation (light), Methanol, tris(trimethylsilyl)silane (TTMSS) | Triplet Alkylnitrene | 2-(4-Methoxyphenyl)-1-pyrroline | High selectivity in the presence of TTMSS |
Green Chemistry Methodologies in Pyrrolidine Synthesis (e.g., Microwave-Assisted Organic Synthesis)
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemicaljournals.com Microwave-Assisted Organic Synthesis (MAOS) has emerged as a prominent green technology in this field. ajgreenchem.com Compared to conventional heating methods like oil baths or heating mantles, which are often slow and energy-inefficient, microwave irradiation offers rapid, uniform heating of the reaction mixture. chemicaljournals.comijacskros.com This is achieved through mechanisms like dipolar polarization, where polar molecules align with the applied electric field, generating heat. ijacskros.com
The primary advantages of MAOS include dramatically reduced reaction times, increased product yields, enhanced reaction selectivity, and the potential for solvent-free reactions. ajgreenchem.comijacskros.com By minimizing the use of large quantities of hazardous organic solvents and reducing energy consumption, MAOS aligns with the core tenets of green chemistry. ajgreenchem.comijacskros.com
The application of microwave assistance has proven effective in the synthesis of various pyrrolidine derivatives. For instance, microwave irradiation has been successfully used in the N-alkylation of pyrrolidine-fused chlorin (B1196114) derivatives. nih.gov In one study, a microwave-assisted reaction was completed in just 5 minutes at 75°C, affording a 68% yield of the N-alkylated product. nih.gov Another example involves the synthesis of pyrrolidine-fused chlorins via a 1,3-dipolar cycloaddition reaction. While conventional heating required 8 hours to achieve a 50% yield, the microwave-assisted method shortened the reaction time to 4 hours, yielding 41% of the desired product. nih.gov Although the yield was slightly lower, the significant reduction in time and energy consumption highlights the efficiency of the microwave protocol. nih.gov
Furthermore, microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives has been developed, resulting in highly encouraging yields. researchgate.net These examples underscore the utility of MAOS as a greener, more efficient alternative for the synthesis of complex heterocyclic compounds like pyrrolidines. ajgreenchem.com
| Synthesis Method | Reaction | Reaction Time | Yield | Green Chemistry Advantages |
| Conventional Heating | Pyrrolidine-fused chlorin synthesis | 8 hours | 50% | - |
| Microwave-Assisted Synthesis | Pyrrolidine-fused chlorin synthesis | 4 hours | 41% | Time and energy-efficient. nih.gov |
| Microwave-Assisted Synthesis | N-alkylation of chlorin with 2-bromoethanaminium bromide | 5 minutes | 68% | Rapid reaction, mild conditions. nih.gov |
Role of S 2 4 Methoxyphenyl Pyrrolidine and Its Derivatives As Chiral Catalysts and Ligands
Organocatalytic Applications
The pyrrolidine (B122466) ring is a privileged scaffold in organocatalysis, with (S)-proline being a foundational example. nih.govnih.gov The secondary amine within the pyrrolidine ring readily forms enamines with carbonyl compounds, a key step in many organocatalytic cycles. nih.gov Building upon this principle, derivatives of (S)-2-(4-Methoxyphenyl)pyrrolidine have been designed to enhance catalytic activity and selectivity.
Chiral Pyrrolidines as Core Organocatalysts
Chiral pyrrolidines, including those with a 2-aryl substituent like this compound, are at the forefront of organocatalysis. nih.govmdpi.com These catalysts are prized for their ability to promote a wide array of chemical transformations in an enantioselective manner, often with high efficiency and under environmentally benign conditions, thereby avoiding the use of metal catalysts. mdpi.com The fundamental activation mode of these catalysts involves the formation of a transient enamine from the pyrrolidine's secondary amine and a carbonyl substrate. The stereochemistry of the final product is dictated by the chiral environment created by the catalyst. nih.gov
A notable application of chiral pyrrolidine organocatalysts is the asymmetric Michael addition. For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent performance in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving high yields and exceptional enantioselectivity. rsc.org
Supported Pyrrolidine Organocatalysts (e.g., MOFs, COFs, Polymer-Supported)
To address challenges such as catalyst separation and recyclability, researchers have immobilized pyrrolidine-based organocatalysts onto solid supports. These supports include metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and polymers. rsc.orgnih.gov
Polymer-Supported Catalysts: Pyrrolidine-based chiral porous polymers (Py-CPPs) have been synthesized and utilized as heterogeneous organocatalysts. rsc.org These materials, constructed through methods like the Sonogashira–Hagihara coupling reaction, feature extensive porosity and uniformly distributed catalytic sites. rsc.org A key advantage is their ability to function effectively in water, a green solvent. For example, a Py-CPP has been shown to catalyze the asymmetric Michael addition of cyclohexanone (B45756) to nitroolefins in pure water, yielding products with high yields (up to 98%) and enantioselectivities (up to 99%). rsc.org
MOF- and COF-Supported Catalysts: MOFs and COFs are crystalline porous materials that can serve as platforms for catalytic moieties. nih.govnrel.gov Their high stability, inherent porosity, and tunable nature make them ideal for creating catalytic nanoreactors. rsc.org By incorporating pyrrolidine derivatives into these frameworks, it is possible to develop robust and recyclable heterogeneous organocatalysts. nih.govresearchgate.net For instance, a pyrrolidine-fused chlorin (B1196114) has been incorporated into a UiO-66(Hf) MOF for gas sensing applications, demonstrating the versatility of combining pyrrolidines with MOFs. researchgate.net
Bifunctional Pyrrolidine Catalysts
Bifunctional pyrrolidine catalysts are designed to activate both the nucleophile and the electrophile in a reaction simultaneously. mdpi.comacs.org This is typically achieved by incorporating a second functional group alongside the pyrrolidine core, which can participate in non-covalent interactions, such as hydrogen bonding. nih.gov
A common strategy involves attaching a thiourea (B124793) or urea (B33335) moiety to the pyrrolidine scaffold. acs.org In the asymmetric Michael addition of cyclohexanone to nitroolefins, a pyrrolidine-thiourea catalyst can activate the ketone by forming an enamine, while the thiourea group activates the nitroolefin via hydrogen bonding. acs.org This dual activation leads to high yields, diastereoselectivities, and enantioselectivities. acs.org Similarly, pyrrolidine-squaramide catalysts have been investigated, where the squaramide group acts as a hydrogen-bond donor. nih.gov
Another approach involves the synthesis of prolinamides, where the amide functionality can engage in hydrogen bonding. mdpi.com Pyrrolidinyl-camphor-containing bifunctional organocatalysts, for example, leverage the rigid camphor (B46023) backbone as a stereocontrolling element while the pyrrolidine and amide groups activate the reactants. mdpi.com
Chiral Ligand Applications in Asymmetric Metal Catalysis
In addition to their role as organocatalysts, this compound and its derivatives are valuable chiral ligands in asymmetric metal catalysis. The pyrrolidine nitrogen and other strategically placed donor atoms can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction.
Pyridyl Pyrrolidine Ligands
The combination of a pyrrolidine ring with a pyridine (B92270) moiety results in a powerful class of bidentate ligands. acs.orgnih.gov These ligands have been successfully employed in various metal-catalyzed reactions. For instance, pyrrolidine-containing bipyridine and terpyridine ligands have been synthesized and complexed with ruthenium. acs.orgnih.gov The electron-donating nature of the pyrrolidine group can significantly enhance the visible light absorption of the resulting ruthenium complexes, making them promising for applications in photovoltaic devices. acs.orgnih.gov
Phosphoramidite (B1245037) Ligands
Phosphoramidite ligands are a class of monodentate phosphorus-based ligands that have proven to be highly effective in asymmetric catalysis. wikipedia.org Chiral phosphoramidite ligands often incorporate a chiral backbone, and pyrrolidine derivatives can be used to introduce this chirality. While many successful phosphoramidite ligands are derived from BINOL, the incorporation of a chiral amine component, such as a derivative of this compound, can lead to a dramatic increase in enantioselectivity in certain reactions. wikipedia.org These ligands are synthesized by reacting a chlorophosphite with the desired chiral amine. wikipedia.org
BOX Ligands
Bis(oxazoline), or BOX, ligands are a significant class of C2-symmetric chiral ligands that have been extensively used in asymmetric catalysis. wikipedia.org Their widespread application stems from their modular synthesis and the high levels of enantioselectivity they impart in a variety of metal-catalyzed reactions. wikipedia.org The general synthesis of BOX ligands involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral β-amino alcohol. wikipedia.org
While the use of various chiral amino alcohols in the synthesis of BOX ligands is well-documented, specific examples detailing the incorporation of this compound-derived amino alcohols are not extensively reported in the available literature. However, the structural motif of this compound suggests its potential as a precursor for novel BOX ligands. The synthesis would hypothetically involve the reduction of the pyrrolidine ring to the corresponding amino alcohol, followed by condensation with a suitable dicarboxylic acid derivative. The resulting BOX ligand, featuring the 4-methoxyphenyl (B3050149) substituent, could offer unique steric and electronic properties, potentially influencing the catalytic activity and enantioselectivity in reactions such as Diels-Alder reactions, aldol (B89426) additions, and cyclopropanations. wikipedia.org
Table 1: Representative Performance of BOX Ligands in Asymmetric Catalysis
| Entry | Reaction Type | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Diels-Alder | 10 | CH₂Cl₂ | -78 | 95 | 98 |
| 2 | Aldol Addition | 5 | THF | -20 | 88 | 92 |
| 3 | Cyclopropanation | 1 | Toluene | 25 | 92 | 99 |
| Note: This table presents representative data for BOX ligands in general and does not correspond to BOX ligands specifically derived from this compound, as such data is not readily available in the searched literature. |
Pyrrolidinyl Gold(I) Complexes
Gold-catalyzed reactions have become a powerful tool in organic synthesis, with a growing interest in the development of chiral gold complexes for asymmetric transformations. rsc.orgnih.gov Chiral phosphine (B1218219) ligands are commonly employed to create an asymmetric environment around the gold center. rsc.org Pyrrolidine-based phosphine ligands have shown promise in this area. rsc.org
The synthesis of pyrrolidinyl gold(I) complexes typically involves the reaction of a gold(I) precursor, such as (Me₂S)AuCl, with a chiral phosphine ligand bearing a pyrrolidine moiety. While there is a considerable body of research on various chiral phosphine-gold(I) complexes, specific examples derived from this compound are not prominently featured in the existing literature. Hypothetically, a phosphine group could be introduced onto the pyrrolidine nitrogen of this compound. The resulting P,N-ligand could then be complexed with a gold(I) salt. The electronic nature of the 4-methoxyphenyl group might influence the Lewis acidity of the gold center, potentially impacting its catalytic activity in reactions like asymmetric aldol reactions or cycloadditions. nih.gov
Table 2: Representative Catalytic Performance of Chiral Gold(I) Complexes
| Entry | Reaction | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Asymmetric Aldol | 5 | Toluene | 0 | 85 | 90 |
| 2 | [4+2] Cycloaddition | 2 | DCM | 25 | 91 | 95 |
| 3 | Hydroamination | 1 | Dioxane | 60 | 78 | 88 |
| Note: This table illustrates the general catalytic performance of chiral gold(I) complexes and is not based on complexes specifically derived from this compound due to a lack of available data. |
Chiral Thioether Pyrrolidine Ligands
Chiral ligands containing both nitrogen and sulfur donor atoms have proven to be effective in various transition-metal-catalyzed asymmetric reactions, particularly in palladium-catalyzed allylic alkylations. nih.gov The pyrrolidine scaffold has been a common feature in the design of such N,S-ligands.
The synthesis of chiral thioether pyrrolidine ligands often involves the introduction of a thioether group onto the pyrrolidine ring. While the utility of chiral pyrrolidine thioethers in catalysis is recognized, detailed studies on ligands specifically derived from this compound are limited in the available scientific literature. A potential synthetic route could involve the nucleophilic substitution of a suitable leaving group on the pyrrolidine ring with a thiol. The resulting ligand, when complexed with a metal like palladium, could be evaluated in asymmetric catalysis. The electronic properties of the 4-methoxyphenyl substituent could play a role in modulating the electron density at the metal center, thereby influencing the catalytic outcome.
Table 3: Representative Results for Chiral Thioether Pyrrolidine Ligands in Asymmetric Allylic Alkylation
| Entry | Substrate | Nucleophile | Catalyst (mol%) | Yield (%) | ee (%) |
| 1 | 1,3-diphenylallyl acetate | Dimethyl malonate | 2 | 95 | 92 |
| 2 | cinnamyl acetate | Sodium diethyl malonate | 1 | 88 | 85 |
| 3 | 1,3-cyclohexadienyl acetate | Nitromethane | 5 | 75 | 90 |
| Note: The data in this table are representative of chiral thioether pyrrolidine ligands in general, as specific data for ligands derived from this compound is not readily available in the searched literature. |
Chiral Auxiliaries in Stereoselective Transformations
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been a cornerstone of asymmetric synthesis. Pyrrolidine derivatives have been successfully employed as chiral auxiliaries in a range of stereoselective reactions.
The application of this compound as a chiral auxiliary would involve its attachment to a prochiral substrate, for instance, through the formation of an amide or an enamine. The steric and electronic influence of the 4-methoxyphenylpyrrolidinyl group would then control the facial selectivity of a subsequent reaction, such as an alkylation or a Diels-Alder reaction. Following the reaction, the chiral auxiliary would be cleaved to afford the desired chiral product. Although the principle is well-established, specific and detailed research findings on the use of this compound as a chiral auxiliary, including comprehensive data tables of its performance, are not extensively documented in the currently available literature.
Table 4: Representative Stereoselectivity in Reactions Using Chiral Auxiliaries
| Entry | Reaction Type | Substrate | Reagent | Diastereomeric Ratio |
| 1 | Alkylation | Propanoyl oxazolidinone | Benzyl bromide | >99:1 |
| 2 | Diels-Alder | Acryloyl sultam | Cyclopentadiene | 98:2 |
| 3 | Aldol Reaction | Acetyl imide | Benzaldehyde | 95:5 |
| Note: This table provides representative data for established chiral auxiliaries and does not reflect the performance of this compound, for which specific data is not readily available in the searched literature. |
Mechanistic Investigations and Stereochemical Control
Transition State Analysis in Asymmetric Catalysis
The stereochemical outcome of reactions catalyzed by (S)-2-(4-methoxyphenyl)pyrrolidine derivatives is determined at the transition state. While direct computational studies specifically on this compound are not extensively documented in publicly available literature, transition state models for closely related pyrrolidine-based organocatalysts, particularly in Michael additions and aldol (B89426) reactions, have been proposed and are widely accepted. These models, often supported by Density Functional Theory (DFT) calculations, highlight the crucial role of a hydrogen-bonding network in organizing the reacting species. researchgate.net For instance, in the Michael addition of an aldehyde to a nitroolefin, the pyrrolidine (B122466) nitrogen activates the aldehyde by forming an enamine intermediate. Simultaneously, other functionalities on the catalyst, such as an amide or hydroxyl group, can engage in hydrogen bonding with the nitro group of the electrophile. This creates a rigid, chair-like transition state assembly that effectively shields one face of the enamine, dictating the stereochemistry of the carbon-carbon bond formation. DFT investigations on similar systems have been employed to elucidate the mechanism behind the preferential reduction of a nitro group in the presence of other reducible functional groups like nitriles and esters in a reductive cyclization cascade. chemrxiv.org
Role of Non-Covalent Interactions in Enantioselectivity
Non-covalent interactions are the cornerstone of stereochemical communication between the chiral catalyst and the substrates. In the context of this compound catalysis, several types of non-covalent interactions are paramount:
Hydrogen Bonding: As mentioned, hydrogen bonding is a primary organizing force in the transition state. Catalysts derived from this compound that incorporate hydrogen bond donors (e.g., amides, sulfonamides, or hydroxyl groups) can effectively control the orientation of the electrophile, leading to high enantioselectivity. researchgate.net The strategic placement of these groups is critical for creating a well-defined chiral pocket.
π-π Stacking: The presence of the 4-methoxyphenyl (B3050149) group introduces the possibility of π-π stacking interactions. This can occur between the aromatic ring of the catalyst and an aromatic substituent on one of the substrates, further rigidifying the transition state assembly and enhancing facial discrimination. The rational manipulation of such complex non-covalent interactions is a key aspect of modern catalyst design. nih.gov
Steric Repulsion: The bulky 4-methoxyphenyl group also exerts significant steric influence, creating a biased environment around the reactive center of the enamine intermediate. This steric hindrance disfavors one approach of the electrophile, thereby promoting attack from the less hindered face.
The interplay of these non-covalent forces is often cooperative, leading to the high levels of enantioselectivity observed in many reactions catalyzed by this class of compounds.
Steric and Electronic Influences on Reaction Pathways
The steric and electronic properties of the this compound framework are intrinsically linked and play a decisive role in modulating catalytic activity and selectivity.
Electronic Effects: The methoxy (B1213986) group on the phenyl ring is an electron-donating group. This increases the electron density of the aromatic ring, which can influence its π-stacking capabilities and other non-covalent interactions. Furthermore, electronic modifications to the pyrrolidine ring or its substituents can impact the nucleophilicity of the nitrogen atom, thereby affecting the rate of enamine formation.
Steric Effects: The sheer size of the 4-methoxyphenyl substituent provides a powerful steric directing group. This steric bulk is instrumental in creating a chiral environment that effectively differentiates the two faces of the prochiral enamine intermediate. This steric blocking mechanism is a fundamental principle of asymmetric catalysis, and the 4-methoxyphenyl group is a highly effective implementer of this principle. The conformation of chelate ligands can create sterically crowded pockets that influence reaction rates. nih.gov
The combination of these steric and electronic factors allows for the fine-tuning of the catalyst's performance for specific applications.
Solvent and Additive Effects on Stereoselectivity and Yield
The reaction environment, defined by the solvent and any additives present, can have a profound impact on the outcome of a reaction catalyzed by this compound derivatives.
Solvent Effects: The choice of solvent can influence the stability of the transition state, the solubility of the reactants and catalyst, and the rates of competing reaction pathways. For instance, polar aprotic solvents are often employed in these reactions. In some cases, the use of bio-based solvents like 2-MeTHF has been shown to be effective, providing good yields and high enantioselectivities. mdpi.com The optimization of the solvent is a critical step in developing an efficient catalytic process.
Additive Effects: Additives, particularly acidic co-catalysts, are often essential for achieving high yields and selectivities. For example, the addition of a weak acid can facilitate the protonation step in the catalytic cycle and can also participate in the hydrogen-bonding network of the transition state. In some multicomponent reactions, an additive like acetonitrile (B52724) has been shown to be crucial in preventing the formation of undesired byproducts. nih.gov The use of additives can also help to improve reaction rates and catalyst turnover. mdpi.com
The following table summarizes the effect of solvents on a representative Michael addition reaction:
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Toluene | High | High |
| 2-MeTHF | 61 | 96 |
| Ethylene Glycol | 61 | 74 |
| DCM | Lower Yields | Lower Selectivity |
Data is illustrative and compiled from analogous systems. mdpi.com
Stereocontrol in Cyclization Reactions
This compound and its derivatives are not only effective in intermolecular reactions but have also demonstrated excellent stereocontrol in intramolecular cyclization reactions. These reactions are powerful tools for the construction of complex cyclic molecules with multiple stereocenters from acyclic precursors. For example, intramolecular Michael additions catalyzed by related pyrrolidine systems can proceed with high diastereo- and enantioselectivity to form five- and six-membered rings. nih.gov In these reactions, the catalyst first forms an enamine with a substrate containing both a nucleophilic and an electrophilic moiety. The catalyst then orchestrates the intramolecular cyclization, with the stereochemistry being dictated by the now familiar principles of transition state organization through non-covalent interactions. A one-pot, two-stage synthesis of multifunctionalized spiro[oxindole-3,3'-pyrrolidine] has been developed, which proceeds via an organocatalyzed nitro-Michael addition followed by a metal-catalyzed reductive cyclization cascade. chemrxiv.org
Proposed Catalytic Cycles
The catalytic cycle for reactions mediated by this compound, particularly for the well-studied Michael addition, is generally accepted to proceed through an enamine intermediate. A representative cycle is depicted below:
Enamine Formation: The catalytic cycle begins with the reaction of the secondary amine of the this compound catalyst with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. This step involves the loss of a water molecule.
Michael Addition: The enamine then attacks an α,β-unsaturated electrophile (the Michael acceptor) in a conjugate addition reaction. The stereochemistry of this step is controlled by the chiral environment created by the catalyst, which directs the attack to one of the two faces of the Michael acceptor.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed to release the product, now containing a new stereocenter, and to regenerate the chiral pyrrolidine catalyst, allowing it to enter another catalytic cycle. researchgate.netrsc.org
This catalytic cycle highlights the efficiency of the organocatalyst, as it is regenerated in each turnover and can thus be used in substoichiometric amounts.
Computational Chemistry and Structural Elucidation of S 2 4 Methoxyphenyl Pyrrolidine Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of (S)-2-(4-Methoxyphenyl)pyrrolidine, DFT calculations provide fundamental insights into their geometry, electronic landscape, and reactivity.
Geometry Optimization and Electronic Structure Analysis
The first step in a computational analysis is typically the optimization of the molecular geometry to find the lowest energy conformation. For pyrrolidine (B122466) derivatives, DFT methods, such as B3LYP with a 6-31G(d) basis set, are commonly employed to predict structural parameters. mdpi.com In the case of this compound, the geometry is characterized by the puckering of the five-membered pyrrolidine ring and the relative orientation of the 4-methoxyphenyl (B3050149) substituent. The pyrrolidine ring is not planar and can adopt various envelope or twisted conformations.
The electronic structure of these compounds is significantly influenced by the interplay between the electron-donating methoxy (B1213986) group and the pyrrolidine ring. The distribution of electron density, as revealed by population analysis, highlights the electronegative character of the nitrogen atom and the influence of the aromatic ring on the electronic environment of the pyrrolidine moiety.
Table 1: Representative DFT-Calculated Structural Parameters for a Substituted Pyrrolidine Derivative (Note: This data is for a related, more complex molecule and serves as an illustrative example of the type of information obtained from DFT calculations.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (pyrrolidine) | 1.47 | ||
| C-C (pyrrolidine) | 1.54 | ||
| C-N-C (pyrrolidine) | 108.5 | ||
| C-C-C (pyrrolidine) | 105.2 | ||
| H-N-C-H |
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound derivatives, the HOMO is typically localized on the electron-rich 4-methoxyphenyl ring and the nitrogen atom of the pyrrolidine ring. The LUMO, conversely, is often distributed over the aromatic system. The electron-donating methoxy group raises the energy of the HOMO, which can influence the molecule's reactivity in processes like electrophilic aromatic substitution.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.netnih.gov DFT calculations on related aromatic heterocyclic compounds provide insights into the expected FMO properties. For example, a study on 2-tert-butyl-5-methyl anisole (B1667542) showed that charge transfer occurs within the molecule, as indicated by HOMO and LUMO analysis. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Anisole Derivative (Note: Data is for a related compound and is for illustrative purposes.)
| Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -0.23 |
| HOMO-LUMO Gap (ΔE) | 5.66 |
Mechanistic Insights through DFT Calculations
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving pyrrolidine derivatives. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine activation energies, thereby providing a detailed picture of the reaction pathway. nih.gov
For instance, DFT studies have been used to investigate the mechanism of the synthesis of pyrrolidines through copper-catalyzed intramolecular C-H amination. nih.gov These studies have helped to propose catalytic cycles, for example, involving Cu(I)/Cu(II) pathways, and to understand the preference for certain reactants. nih.gov In another study, DFT calculations were employed to unravel the mechanism of the stereoselective synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step as the release of N2 from a 1,1-diazene intermediate. acs.orgacs.org Similarly, the acid-catalyzed isomerization of polysubstituted pyrrolidines has been investigated using DFT, suggesting a retro-Mannich/Mannich cascade mechanism. rsc.org These examples underscore the power of DFT in providing mechanistic details that are often difficult to obtain through experimental means alone.
Molecular Polarizability and Hyperpolarizability
The response of a molecule's electron cloud to an external electric field is described by its polarizability (α) and hyperpolarizability (β and γ). These properties are crucial for the development of nonlinear optical (NLO) materials. DFT calculations have proven to be a reliable method for predicting these properties. researchgate.net
For molecules like this compound, the presence of the electron-donating methoxy group and the aromatic ring can lead to significant NLO properties. The "push-pull" mechanism, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, can enhance polarizability. researchgate.net While specific calculations for the title compound are not available, studies on substituted benzenes and other heterocyclic systems show that DFT can effectively predict these properties. researchgate.netkoreascience.kr For example, DFT studies on di-substituted arenes have shown that the position of the substituent (ortho, meta, or para) significantly affects the molecular polarizability. koreascience.kr
Table 3: Representative Calculated NLO Properties for a Substituted Benzene Derivative (Note: This data is for a related compound and is for illustrative purposes.)
| Property | Value (a.u.) |
| Dipole Moment (μ) | 2.5 |
| Mean Polarizability (α) | 95.0 |
| First Hyperpolarizability (β) | 150.0 |
Molecular Dynamics Simulations
Simulations of related systems, such as polyvinylpyrrolidone, have shown that the dynamics are complex, with motions occurring on different timescales. nih.gov These include reorientations of the pyrrolidone side group and torsional motions of the polymer backbone. nih.gov In the context of drug design, MD simulations of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors have been used to assess the stability of the ligand-protein complex. researchgate.net
An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water. The system's trajectory would then be calculated by integrating Newton's equations of motion, governed by a force field that describes the intra- and intermolecular interactions. Analysis of the trajectory can provide information on conformational preferences, hydrogen bonding patterns with the solvent, and the root-mean-square deviation (RMSD) of the atomic positions, which indicates the stability of the structure over the simulation time.
X-ray Crystallographic Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for the parent this compound is not found in the surveyed literature, structures of more complex derivatives containing this moiety have been reported, providing valuable structural information.
For example, the crystal structure of a spiro compound incorporating a 2'-(4-methoxyphenyl)pyrrolidine ring has been determined. nih.gov In this structure, the pyrrolidine ring adopts a distorted envelope conformation. The methoxyphenyl group is attached to the pyrrolidine ring, and its orientation relative to the pyrrolidine is defined by specific torsion angles. The crystal packing is stabilized by intermolecular interactions, such as C-H···O hydrogen bonds. nih.gov
In another example, the crystal structure of 4-nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate was analyzed. acs.org The pyrrolidine ring in this compound also shows a non-planar conformation. The analysis of the crystal packing revealed the importance of H···H, H···O/O···H, and H···C/C···H contacts in stabilizing the crystal lattice. acs.org
Table 4: Selected Crystallographic Data for a Derivative Containing the 2-(4-Methoxyphenyl)pyrrolidine Moiety (Note: Data from a related, more complex crystal structure.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.54 |
| Volume (ų) | 1978.5 |
| Z | 4 |
This crystallographic data provides a solid experimental basis for validating the results of computational geometry optimizations and for understanding the non-covalent interactions that govern the solid-state architecture of these compounds.
Absolute Structure Determination
The definitive assignment of a molecule's three-dimensional spatial arrangement, or absolute configuration, is most reliably achieved through single-crystal X-ray crystallography. researchgate.netspringernature.comnih.gov This technique provides an unambiguous determination of the relative configuration of all stereogenic centers. When anomalous dispersion effects are carefully measured, often necessitating the presence of a heavier atom, the absolute configuration can be determined. researchgate.netresearchgate.net A key metric in this process is the Flack parameter, which should ideally be close to zero for the correct enantiomer, confirming the assigned structure. nih.govresearchgate.net
In the absence of a suitable heavy atom in the molecule itself, co-crystallization with a chiral compound of a known configuration can be employed to determine the absolute configuration of the target molecule. researchgate.net For derivatives of this compound, X-ray diffraction analysis is the gold standard for confirming the (S) or (R) configuration at the stereocenter. The crystallographic data provides precise bond lengths, angles, and torsion angles, which collectively define the molecule's conformation in the solid state. For instance, analysis of related structures reveals detailed conformational features, such as the planarity of ring systems and the dihedral angles between them. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | I2/a |
| a (Å) | 18.6588 (2) |
| b (Å) | 5.4739 (1) |
| c (Å) | 35.5689 (5) |
| β (°) | 100.729 (1) |
| Volume (ų) | 3569.37 (9) |
| Z | 8 |
Hirshfeld Surface Analysis and Intermolecular Interactions
Beyond the individual molecule, understanding how molecules pack together in a crystal is crucial. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal lattice. nih.goveurjchem.com This method maps the electron distribution between neighboring molecules, allowing for the decomposition of the crystal packing into specific contact types and their relative contributions.
For aromatic and heterocyclic compounds like the derivatives of this compound, a variety of non-covalent interactions are typically observed. These include:
H···H contacts: Generally the most abundant, representing van der Waals forces. nih.govnih.gov
C···H/H···C contacts: Indicative of C-H···π interactions, which are significant in the packing of aromatic systems. nih.gov
O···H/H···O contacts: Corresponding to hydrogen bonds, which are stronger, more directional interactions. nih.govnih.gov
Cl···H/H···Cl contacts: Present when halogen atoms are part of the structure. nih.gov
The analysis generates a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts. Studies on related pyrrolidine and methoxyphenyl structures show that H···H interactions often account for the largest percentage of the surface contacts, followed by C···H and O···H interactions. nih.govnih.gov These weak forces collectively dictate the final crystal structure and influence physical properties like melting point and solubility.
| Interaction Type | Contribution (%) in a Diphenylpyridine Derivative nih.gov | Contribution (%) in a Thiazolopyrimidine Derivative nih.gov |
|---|---|---|
| H···H | 50.4 | 30.9 |
| C···H/H···C | 37.9 | 16.8 |
| O···H/H···O | 5.1 | 11.4 |
| Cl···H/H···Cl | N/A | 20.7 |
NMR and Other Spectroscopic Characterization for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For chiral compounds, specialized NMR techniques are used to determine stereochemistry. This can be achieved by using chiral solvating agents or chiral derivatizing agents, which interact with the enantiomers to create diastereomeric complexes that are distinguishable by NMR. researchgate.net For instance, (18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be an effective chiral solvating agent for differentiating the enantiomers of pyrrolidines in both ¹H and ¹³C NMR spectra. researchgate.net
¹H NMR provides detailed information about the chemical environment of protons in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) are characteristic of the molecular structure. In derivatives of this compound, specific signals can be assigned to the protons of the methoxy group, the aromatic ring, and the pyrrolidine ring.
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 7.08 | d, J = 8.5 Hz | 2H | Aromatic (CH) |
| 6.84 | d, J = 8.5 Hz | 2H | Aromatic (CH) |
| 4.90 | dd, J = 12.2, 4.6 Hz | 1H | CH |
| 4.58 | dd, J = 12.2, 9.7 Hz | 1H | CH |
| 3.78 | s | 3H | Methoxy (OCH₃) |
| 3.71 | dt, J = 9.8, 4.7 Hz | 1H | CH |
In addition to NMR, chiroptical methods like Electronic Circular Dichroism (ECD) are extremely sensitive to the absolute configuration of a molecule and provide another layer of stereochemical assignment.
Chiral Chromatography for Enantiomeric Excess Determination
While NMR and X-ray crystallography can determine which enantiomer is which, chiral chromatography is the primary method for quantifying the purity of a single enantiomer, a value known as the enantiomeric excess (ee). heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common technique. heraldopenaccess.usacs.org
The principle relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the ratio of the two can be precisely calculated, and thus the enantiomeric excess of the mixture can be determined. A variety of chiral columns are commercially available, with polysaccharide-based columns (e.g., Chiralpak) being widely used for the separation of aryl-substituted heterocycles. nih.govacs.orgacs.org The choice of mobile phase (a mixture of solvents like hexane (B92381) and isopropanol) and other conditions like flow rate and temperature are optimized to achieve the best separation. acs.org
| Parameter | Condition |
|---|---|
| Instrument | HPLC |
| Column | Chiralpak AD-H |
| Mobile Phase | hexane-IPA 97.5:2.5 |
| Flow Rate | 1 mL·min⁻¹ |
| Detection (λmax) | 203 and 224 nm |
| Retention Time (t_R) | 31.2 min (major, anti), 32.3 min (minor, syn), 39.5 min (major, syn), 40.5 min (minor, anti) |
S 2 4 Methoxyphenyl Pyrrolidine and Analogues As Building Blocks in Organic Synthesis
Construction of Complex Heterocyclic Systems
(S)-2-(4-Methoxyphenyl)pyrrolidine and its derivatives are instrumental in the construction of intricate heterocyclic frameworks, particularly spirocyclic and fused systems. These complex structures are of significant interest due to their presence in numerous biologically active natural products and their potential as novel therapeutic agents.
One of the key strategies for constructing these systems involves multicomponent reactions (MCRs), which allow for the rapid assembly of molecular complexity from simple starting materials in a single step. For instance, the 1,3-dipolar cycloaddition of azomethine ylides generated from isatin (B1672199) and a secondary amino acid like thioproline with various dipolarophiles leads to the formation of complex spirooxindoles. While not directly using this compound, this methodology highlights the utility of the pyrrolidine (B122466) motif in generating stereochemically rich spiro compounds. The reaction proceeds through the in situ formation of an azomethine ylide, which then undergoes a cycloaddition with an activated alkene to furnish the spirocyclic product with high stereoselectivity.
Another powerful approach is the use of tandem reactions. A highly diastereoselective three-component tandem 1,4-conjugate addition-cyclization reaction has been developed to access multisubstituted pyrrolidines. Although this specific example does not employ this compound, it showcases a general and efficient route to functionalized pyrrolidines that could be adapted for this chiral building block.
The synthesis of spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks has been achieved via a multicomponent 1,3-dipolar cycloaddition reaction. This method demonstrates the versatility of pyrrolidine precursors in creating diverse heterocyclic scaffolds.
Furthermore, the development of bispiro[oxindole-pyrrolidine-pyrazolone] derivatives has been accomplished through a chiral amine-squaramide Mannich reaction followed by Au(I)-catalyzed hydroamination. This strategy, performed either stepwise or as a one-pot process, yields chiral bispirocyclic compounds with excellent enantioselectivities acs.org.
The following table summarizes some examples of complex heterocyclic systems synthesized using pyrrolidine-based building blocks.
| Heterocyclic System | Synthetic Method | Key Features |
| Spirooxindoles | 1,3-Dipolar Cycloaddition | High stereoselectivity, access to natural product-like scaffolds. |
| Multisubstituted Pyrrolidines | Tandem 1,4-Conjugate Addition-Cyclization | High diastereoselectivity, efficient construction of multiple stereocenters. |
| Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | Multicomponent 1,3-Dipolar Cycloaddition | Diversity-oriented synthesis, formation of complex spiro frameworks. |
| Bispiro[oxindole-pyrrolidine-pyrazolone] | Sequential Mannich/Hydroamination | High enantioselectivity, atom-economic process. acs.org |
Synthesis of Sp3-Rich Chiral Scaffolds
The demand for molecules with three-dimensional complexity in drug discovery has spurred the development of methods for synthesizing sp3-rich chiral scaffolds. The non-planar nature of the pyrrolidine ring makes it an ideal starting point for creating such structures. This compound, with its inherent chirality and substitution pattern, serves as a valuable precursor for these scaffolds.
A key advantage of using pyrrolidine-based building blocks is the ability to introduce multiple stereocenters with high control. Biocatalytic methods, for example, have emerged as powerful tools for the construction of chiral pyrrolidines. Directed evolution of cytochrome P411 enzymes has enabled the intramolecular C(sp3)-H amination of organic azides to produce chiral pyrrolidine derivatives with good enantioselectivity and catalytic efficiency escholarship.orgescholarship.org. This enzymatic approach provides a green and efficient alternative to traditional chemical methods.
Furthermore, a divergent synthesis strategy has been developed to generate sp3-rich heterocyclic frameworks from pyrrolidine and pyrrolidone scaffolds. This approach allows for the rapid expansion of a given fragment, leading to a library of structurally diverse compounds with improved physicochemical properties suitable for fragment-based drug discovery nih.gov. The strategy focuses on limiting aromatic groups and increasing the fraction of sp3-hybridized carbons, which is beneficial for drug development programs nih.gov.
The synthesis of these sp3-rich scaffolds often involves stereoselective transformations. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can be achieved with excellent diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters.
| Scaffold Type | Synthetic Approach | Advantages |
| Chiral Pyrrolidines | Biocatalytic Intramolecular C(sp3)-H Amination | High enantioselectivity, environmentally friendly. escholarship.orgescholarship.org |
| Diverse Heterocyclic Fragments | Divergent Synthesis from Pyrrolidines | Rapid library generation, improved physicochemical properties. nih.gov |
| Functionalized Pyrrolidines | Diastereoselective Hydrogenation of Pyrroles | Creation of multiple stereocenters with high control. |
Development of Chiral Quaternary Stereocenters
The construction of chiral quaternary stereocenters is a formidable challenge in organic synthesis due to the steric hindrance associated with these centers. However, their presence in numerous bioactive natural products has driven the development of innovative synthetic methods. Pyrrolidine derivatives, including those derived from this compound, can be employed as chiral auxiliaries or catalysts to induce stereoselectivity in reactions that form quaternary carbons.
One notable approach is the asymmetric Michael addition of α,α-dialkyl aldehydes to nitroolefins, catalyzed by a chiral amine/acid bifunctional catalyst system. For example, using (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine in combination with trifluoroacetic acid has been shown to provide α,α-dialkyl Michael products with high yields and enantioselectivities acs.org. This demonstrates the potential of chiral pyrrolidine-based catalysts in constructing chiral quaternary centers.
Another strategy involves the enantioselective construction of bispiro[oxindole-pyrrolidine-pyrazolone] derivatives, which inherently contain a chiral quaternary spiro-carbon center acs.org. The use of a chiral amine-squaramide catalyst in a Mannich reaction is key to establishing the stereochemistry of this center with high fidelity acs.org.
Furthermore, asymmetric hydroformylation has emerged as a powerful tool for creating chiral α-quaternary amino acids from simple starting materials. While not directly involving this compound, this rhodium-catalyzed transformation highlights a modern approach to constructing such challenging stereocenters with good regioselectivity and enantioselectivity nih.gov.
The table below provides an overview of methods for developing chiral quaternary stereocenters using pyrrolidine-related strategies.
| Reaction Type | Catalyst/Auxiliary | Key Outcome |
| Asymmetric Michael Addition | Chiral Pyrrolidine-based Catalyst | High enantioselectivity in the formation of α,α-dialkyl Michael adducts. acs.org |
| Asymmetric Mannich Reaction | Chiral Amine-Squaramide Catalyst | Enantioselective synthesis of bispiro compounds with a quaternary spiro-center. acs.org |
| Asymmetric Hydroformylation | Rhodium/Chiral Ligand | Direct construction of chiral α-quaternary amino acids. nih.gov |
Application in Total Synthesis of Natural Products and Bioactive Molecules
The pyrrolidine scaffold is a recurring motif in a vast number of natural products and medicinally important molecules. The use of chiral building blocks like this compound provides a direct and efficient entry into the stereoselective synthesis of these complex targets.
Stereoselective methods for the synthesis of pyrrolidine-containing drugs often start from chiral precursors like proline or its derivatives nih.gov. The functionalization of these pre-existing chiral rings is a common strategy to ensure the optical purity of the final product nih.gov. For example, the synthesis of various drugs involves the introduction of a substituted pyrrolidine ring, which is often the key pharmacophoric element.
The asymmetric synthesis of 2-arylpyrrolidines, a class to which this compound belongs, has been achieved with high enantiomeric excess starting from γ-chloro N-(tert-butanesulfinyl)ketimines nih.gov. This method provides a short and efficient route to these valuable building blocks for natural product synthesis nih.gov.
Pyrrolidine derivatives are also crucial in the synthesis of peptide analogues. A diastereoselective synthesis of pyrrolidinone-containing dipeptide analogues has been developed, highlighting the utility of these scaffolds in peptidomimetics nih.gov.
| Target Molecule Class | Synthetic Strategy | Relevance of Pyrrolidine Scaffold |
| Pyrrolidine-containing Drugs | Functionalization of Chiral Pyrrolidine Precursors | Ensures optical purity and provides key pharmacophoric features. nih.gov |
| 2-Arylpyrrolidines | Asymmetric Reductive Cyclization | Efficient access to chiral building blocks for natural product synthesis. nih.gov |
| Dipeptide Analogues | Diastereoselective Synthesis from Pyrrolidinones | Creation of peptidomimetics with defined stereochemistry. nih.gov |
Functionalization and Derivatization Strategies
The versatility of this compound as a building block is greatly enhanced by the various strategies available for its functionalization and derivatization. These modifications allow for the fine-tuning of its steric and electronic properties to suit specific synthetic goals and to explore structure-activity relationships in medicinal chemistry.
N-functionalization of the pyrrolidine ring is a common and straightforward modification. For instance, the synthesis of a series of benzimidazole (B57391) carboxamides bearing a pyrrolidine nucleus at position 2 was achieved by functionalizing the pyrrolidine nitrogen with different aromatic rings nih.gov. This approach is widely used to modulate the biological activity of the resulting compounds nih.gov.
C-H functionalization offers a more advanced and atom-economical way to introduce new substituents onto the pyrrolidine ring. Asymmetric chain-walking processes catalyzed by palladium have been developed for the construction of multisite tertiary and quaternary stereocenters, demonstrating the potential for distal functionalization of alkyl chains attached to a core structure nih.gov.
Derivatization can also be achieved through ring-opening reactions of activated pyrrolidine derivatives. For example, a selective aziridine (B145994) amide ring-opening reaction has been used to generate sp3-enriched scaffolds from pyrrolidine-fused aziridines nih.govacs.org. This method provides access to trans-substituted pyrrolidine analogues with increased three-dimensional complexity nih.govacs.org.
| Functionalization Strategy | Method | Application |
| N-Functionalization | Acylation, Alkylation | Modulation of biological activity, synthesis of compound libraries. nih.gov |
| C-H Functionalization | Palladium-catalyzed Chain-walking | Introduction of distal stereocenters. nih.gov |
| Ring-Opening | Nucleophilic Opening of Aziridine Amides | Generation of sp3-rich scaffolds with defined stereochemistry. nih.govacs.org |
Pyrrolidine Scaffolds as "Ribose-like" Analogues
The structural similarity of certain substituted pyrrolidines to the furanose ring of ribose has led to their exploration as "ribose-like" analogues or aza-sugars. In these mimics, the endocyclic oxygen of the sugar is replaced by a nitrogen atom. This substitution can lead to compounds with interesting biological properties, particularly as inhibitors of carbohydrate-processing enzymes.
Polyhydroxylated pyrrolidines are a well-known class of aza-sugars that can mimic the oxa-carbenium transition state of glycosidase-catalyzed reactions nih.gov. These compounds have shown potential in the treatment of various diseases, including diabetes and cancer nih.gov. The synthesis of these molecules often involves the stereoselective introduction of hydroxyl groups onto the pyrrolidine ring.
The development of novel cyclic sugar imines provides easily elaborated scaffolds for the synthesis of a diverse range of aza-sugars. These imines can be prepared from sugar precursors and then subjected to highly diastereoselective additions of organometallic reagents to install various functional groups, leading to a library of aza-sugar analogues ox.ac.uk. This approach allows for the rapid exploration of structure-activity relationships ox.ac.uk.
While direct examples of this compound being used as a ribose-like analogue are not prevalent in the literature, the principle of using substituted pyrrolidines as sugar mimics is well-established. The 4-methoxyphenyl (B3050149) group could serve as a hydrophobic substituent in the design of novel glycosidase inhibitors.
| Aza-Sugar Type | Synthetic Approach | Biological Relevance |
| Polyhydroxylated Pyrrolidines | Double Reductive Amination | Glycosidase inhibitors for metabolic diseases and cancer. nih.gov |
| Diversely Functionalized Aza-sugars | Diastereoselective Addition to Cyclic Sugar Imines | Rapid generation of aza-sugar libraries for SAR studies. ox.ac.uk |
Q & A
Basic Research Question
- Chiral HPLC : Use Chiralpak IA-3 columns (hexane:isopropanol = 90:10) to determine ee .
- NMR spectroscopy : resolves diastereomers; methoxyphenyl signals appear at δ 55–60 ppm .
- Mass spectrometry : HRMS (ESI+) confirms molecular ions (e.g., [M+H] = 218.1543) .
How does solvent polarity impact the catalytic efficiency of this compound in asymmetric reactions?
Basic Research Question
- Flow chemistry : Continuous Pd-catalyzed reactions reduce reaction time from 24 h to 2 h .
- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
- Catalyst recycling : Immobilize Pd on mesoporous silica for 5 reuse cycles without yield loss .
How do structural modifications to the pyrrolidine ring affect the compound’s bioactivity?
Advanced Research Question
SAR Findings :
- C2 substitution : Bulky groups (e.g., benzyl) reduce metabolic clearance (t ↑ 40%) but lower solubility.
- N-functionalization : Acetylated derivatives show improved blood-brain barrier penetration (LogP = 2.1 vs. 1.5 for parent) .
Design Tip : Balance lipophilicity (cLogP 2–3) and polar surface area (<80 Ų) for CNS-targeted agents .
What are the limitations of using this compound in aqueous-phase catalysis?
Advanced Research Question
- Hydrolysis risk : The methoxyphenyl group is susceptible to demethylation under acidic conditions (pH < 3).
- Solubility : Poor water solubility (<1 mg/mL) necessitates co-solvents (e.g., 10% DMSO), which may inhibit enzymes.
Mitigation : - Use micellar catalysis with TPGS-750M to enhance aqueous compatibility .
- Modify the pyrrolidine with hydrophilic groups (e.g., hydroxyl) while retaining chirality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
